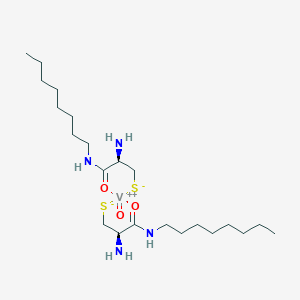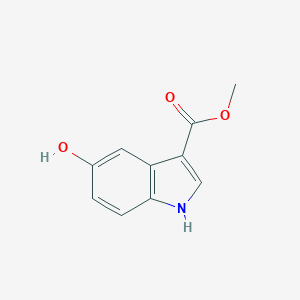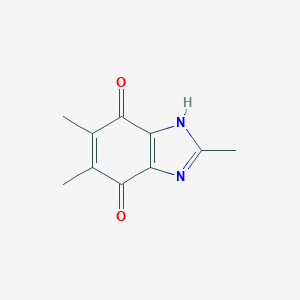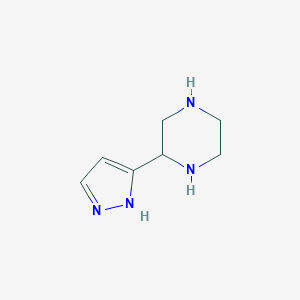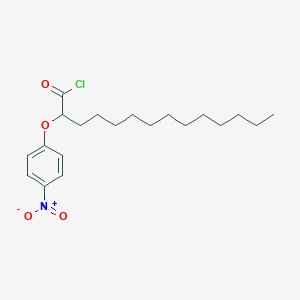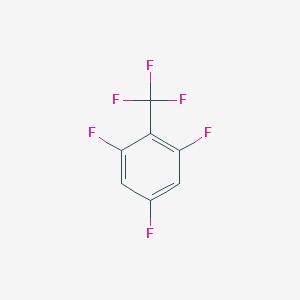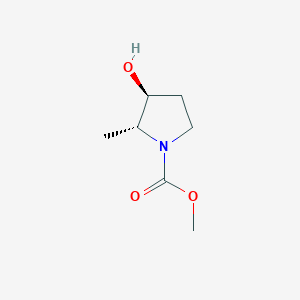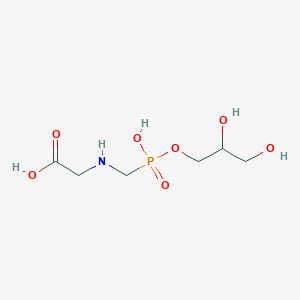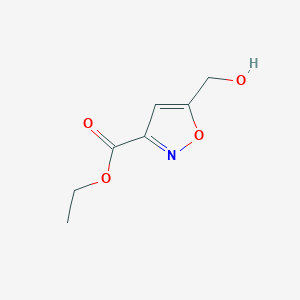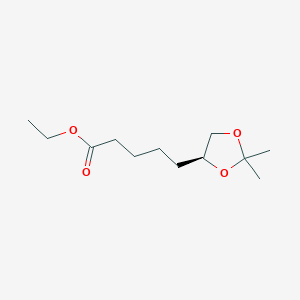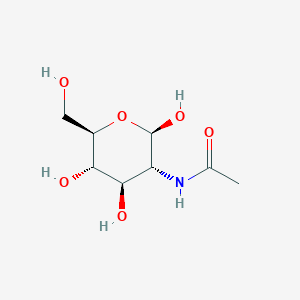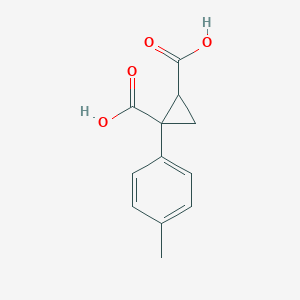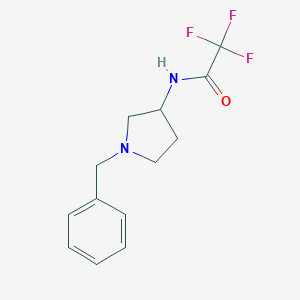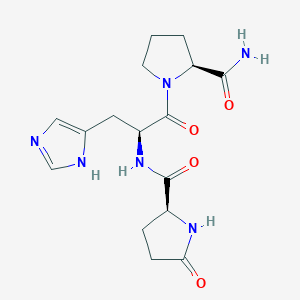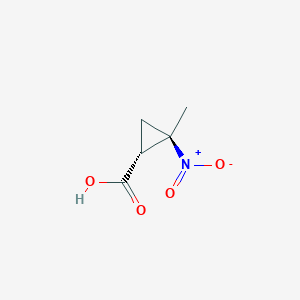
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as trans-MNCA and is a member of the cyclopropane carboxylic acid family. Trans-MNCA has been found to have several biological and biochemical effects that make it suitable for various applications in scientific research.
Wirkmechanismus
The mechanism of action of trans-MNCA is not fully understood, but it is believed to work by inhibiting the production of certain enzymes in the body. These enzymes are responsible for the production of pro-inflammatory molecules, and their inhibition leads to a decrease in inflammation.
Biochemische Und Physiologische Effekte
Trans-MNCA has several biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory molecules, as mentioned above. It has also been found to have antioxidant properties, making it a potential treatment for various oxidative stress-related diseases. Additionally, trans-MNCA has been found to have neuroprotective properties, making it a potential treatment for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-MNCA has several advantages for lab experiments, including its ability to inhibit the production of pro-inflammatory molecules and its antibacterial and antifungal properties. However, it also has some limitations, including its complex synthesis process and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on trans-MNCA, including its potential use in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of various inflammatory and neurological disorders. Finally, research is needed to develop new and improved methods for the synthesis of trans-MNCA.
Conclusion
In conclusion, trans-MNCA is a chemical compound with several unique properties that make it suitable for various applications in scientific research. Its ability to inhibit the production of pro-inflammatory molecules, its antibacterial and antifungal properties, and its neuroprotective properties make it a potential treatment for various diseases. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various disorders.
Synthesemethoden
Trans-MNCA can be synthesized through several methods, including the reaction of cyclopropanecarboxylic acid with nitric acid and sulfuric acid. Another method involves the reaction of cyclopropanecarboxylic acid with nitric acid and acetic anhydride. The synthesis of trans-MNCA is a complex process that requires careful attention to detail and precise measurements.
Wissenschaftliche Forschungsanwendungen
Trans-MNCA has several applications in scientific research, including its use as a precursor in the synthesis of other chemical compounds. It has also been found to have antibacterial and antifungal properties, making it suitable for use in the development of new antibiotics and antifungal agents. Additionally, trans-MNCA has been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
CAS-Nummer |
117078-04-3 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans-(9CI) |
Molekularformel |
C5H7NO4 |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
(1R,2R)-2-methyl-2-nitrocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-5(6(9)10)2-3(5)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1 |
InChI-Schlüssel |
LUIARCYSYYLCML-WVZVXSGGSA-N |
Isomerische SMILES |
C[C@]1(C[C@H]1C(=O)O)[N+](=O)[O-] |
SMILES |
CC1(CC1C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
CC1(CC1C(=O)O)[N+](=O)[O-] |
Synonyme |
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



